molecular formula C10H13FO3 B15288351 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol CAS No. 783342-05-2

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol

Cat. No.: B15288351
CAS No.: 783342-05-2
M. Wt: 200.21 g/mol
InChI Key: CPFFFJKAGSQKHZ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position, methoxy groups at the 3- and 6-positions, and a secondary alcohol (-CH(OH)CH₃) at the benzylic position. Fluorine’s electron-withdrawing nature and methoxy groups’ electron-donating effects create a unique electronic profile, influencing reactivity, solubility, and biological activity. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where fluorine enhances metabolic stability and binding affinity .

Properties

CAS No.

783342-05-2

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

1-(2-fluoro-3,6-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13FO3/c1-6(12)9-7(13-2)4-5-8(14-3)10(9)11/h4-6,12H,1-3H3

InChI Key

CPFFFJKAGSQKHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)OC)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-3,6-dimethoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Fluorine vs. Hydroxy/Methoxy Groups

  • 1-(2,6-Difluorophenyl)ethanol (C₈H₈F₂O, MW 158.15 g/mol) and 1-(2-Fluorophenyl)ethanol (C₈H₉FO, MW 140.16 g/mol) (): These compounds lack methoxy groups but share the fluorine substituent.
  • 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethanone (C₁₀H₁₂O₄, MW 196.20 g/mol) (): Replacing fluorine with a hydroxy group increases hydrogen-bonding capacity, enhancing water solubility. The ketone functional group (ethanone) contrasts with the ethanol group, affecting oxidation states and reactivity .

Methoxy Positioning

Functional Group Comparisons

Ethanol vs. Ethanone

  • 1-(3-Amino-2-hydroxy-4,6-dimethoxyphenyl)ethanone (C₁₀H₁₃NO₄, MW 211.21 g/mol) (): The amino group (-NH₂) is strongly electron-donating, contrasting with fluorine’s electron-withdrawing effect.
  • 1-(2-Amino-4,6-dimethoxyphenyl)ethanone (C₁₀H₁₃NO₃, MW 195.22 g/mol) (): The amino group at the 2-position may sterically hinder electrophilic substitution reactions compared to fluorine’s smaller size .

Chalcone Derivatives

  • Flavokawain A (C₁₈H₁₆O₅, MW 312.32 g/mol) (): Derived from 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, this α,β-unsaturated ketone exhibits conjugated π-systems, enabling reactivity in Michael additions. The target ethanol lacks this conjugation, suggesting different biological and chemical behavior .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol* C₁₀H₁₃FO₃ ~200.21 (estimated) 2-F, 3,6-OCH₃ Secondary alcohol Likely moderate polarity; fluorinated hydrophobic core
1-(2,6-Difluorophenyl)ethanol C₈H₈F₂O 158.15 2,6-F Secondary alcohol Low water solubility; high volatility
1-(2-Hydroxy-3,6-dimethoxyphenyl)ethanone C₁₀H₁₂O₄ 196.20 2-OH, 3,6-OCH₃ Ketone Higher solubility due to -OH; stable to oxidation
1-(2-Amino-4,6-dimethoxyphenyl)ethanone C₁₀H₁₃NO₃ 195.22 2-NH₂, 4,6-OCH₃ Ketone Basic amino group; prone to electrophilic substitution

Key Observations :

  • Fluorine reduces polarity and increases lipid solubility, enhancing membrane permeability in biological systems.
  • Methoxy groups improve solubility in organic solvents and stabilize the aromatic ring via resonance.
  • Ethanols are more susceptible to oxidation than ethanones, which are stabilized by conjugation .

Comparative Reactivity :

  • Fluorinated ethanols (e.g., ) are less reactive toward nucleophilic substitution than amino- or hydroxy-substituted analogs due to fluorine’s poor leaving-group ability.
  • Methoxy groups direct electrophilic substitution to the 4- and 5-positions (para/meta to substituents), influencing regioselectivity .

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